7-(azidomethyl)-1-cyclopentyl-1H-imidazo[1,2-b]pyrazole
Description
7-(azidomethyl)-1-cyclopentyl-1H-imidazo[1,2-b]pyrazole is a heterocyclic compound that contains both an imidazole and a pyrazole ring fused together
Properties
IUPAC Name |
7-(azidomethyl)-1-cyclopentylimidazo[1,2-b]pyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N6/c12-15-13-7-9-8-14-17-6-5-16(11(9)17)10-3-1-2-4-10/h5-6,8,10H,1-4,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXWKTPGBSGGGGR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N2C=CN3C2=C(C=N3)CN=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(azidomethyl)-1-cyclopentyl-1H-imidazo[1,2-b]pyrazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 1-cyclopentyl-1H-imidazo[1,2-b]pyrazole with azidomethyl reagents under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and solvents like dimethylformamide or tetrahydrofuran are often used to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions
7-(azidomethyl)-1-cyclopentyl-1H-imidazo[1,2-b]pyrazole can undergo various chemical reactions, including:
Oxidation: The azidomethyl group can be oxidized to form corresponding nitro or nitrile derivatives.
Reduction: Reduction of the azidomethyl group can yield amine derivatives.
Substitution: The azidomethyl group can participate in nucleophilic substitution reactions to form a variety of substituted derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, or alcohols under basic conditions.
Major Products Formed
Oxidation: Nitro or nitrile derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
7-(azidomethyl)-1-cyclopentyl-1H-imidazo[1,2-b]pyrazole has several applications in scientific research:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for its antimicrobial, anticancer, and anti-inflammatory properties.
Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.
Organic Synthesis: It serves as a versatile intermediate in the synthesis of more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of 7-(azidomethyl)-1-cyclopentyl-1H-imidazo[1,2-b]pyrazole involves its interaction with specific molecular targets. The azidomethyl group can undergo bioorthogonal reactions, making it useful in labeling and tracking biological molecules. The imidazo[1,2-b]pyrazole core can interact with various enzymes and receptors, modulating their activity and leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
1-cyclopentyl-1H-imidazo[1,2-b]pyrazole: Lacks the azidomethyl group, making it less reactive in bioorthogonal reactions.
7-(hydroxymethyl)-1-cyclopentyl-1H-imidazo[1,2-b]pyrazole: Contains a hydroxymethyl group instead of an azidomethyl group, leading to different reactivity and applications.
Uniqueness
7-(azidomethyl)-1-cyclopentyl-1H-imidazo[1,2-b]pyrazole is unique due to the presence of the azidomethyl group, which imparts distinct reactivity and potential for bioorthogonal chemistry. This makes it particularly valuable in applications requiring specific labeling and tracking of biological molecules .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
